molecular formula C23H18ClN3O B4537832 2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4537832
M. Wt: 387.9 g/mol
InChI Key: ZQMWFBWBDDQXHB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-methyl-N-[(pyridin-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorophenyl group, a methyl group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-8-methyl-N-[(pyridin-2-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Substitution Reactions: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, where a suitable chlorobenzene derivative reacts with the quinoline core.

    Amidation: The carboxamide group is formed by reacting the quinoline derivative with an appropriate amine, such as pyridin-2-ylmethylamine, under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-methyl-N-[(pyridin-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of suitable solvents like DMF or DMSO

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, which could be useful in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-8-methyl-N-[(pyridin-2-yl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core, are well-known for their antimalarial properties.

    Chlorophenyl Derivatives: Compounds such as chlorpromazine, which contains a chlorophenyl group, are used as antipsychotic medications.

    Pyridine Derivatives: Compounds like nicotinamide, which contains a pyridine ring, are essential in biological systems as part of coenzymes like NAD+.

Uniqueness

2-(4-Chlorophenyl)-8-methyl-N-[(pyridin-2-yl)methyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-8-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-15-5-4-7-19-20(23(28)26-14-18-6-2-3-12-25-18)13-21(27-22(15)19)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWFBWBDDQXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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